molecular formula C19H22N2O B132390 O-Benzyl Psilocin CAS No. 28383-23-5

O-Benzyl Psilocin

Cat. No. B132390
CAS RN: 28383-23-5
M. Wt: 294.4 g/mol
InChI Key: LHERKDDDEMCCCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Benzyl Psilocin is a form of the hallucinogenic drug psilocybin . Psilocybin and other related substances are classified as indole alkaloids, which are synthesized by the enzyme tryptophan decarboxylase .


Synthesis Analysis

The synthetic route to psilocybin relies on synthesizing psilocin from the starting material, 4-hydroxyindole, and later converting psilocin into psilocybin by phosphorylation . The synthesis of psilocybin has been challenging because of the labile nature of the phosphorylation dibenzyl ester reagent and related intermediates .


Molecular Structure Analysis

O-Benzyl Psilocin contains a total of 46 bond(s); 24 non-H bond(s), 16 multiple bond(s), 6 rotatable bond(s), 16 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 tertiary amine(s) (aliphatic), 1 ether(s) (aromatic), and 1 Pyrrole(s) .


Chemical Reactions Analysis

The most troublesome step in the synthesis of psilocybin is the last, the phosphorylation of psilocin. In the original synthesis by Hofmann et al., the phosphorylation step was accomplished using O,O-dibenzylphosphoryl chloride, an unstable reagent that was used without purification as a solution in carbon tetrachloride .


Physical And Chemical Properties Analysis

O-Benzyl Psilocin has a chemical formula of C18H22N2O. Its molecular weight is 282.38 g/mol. The compound is a white crystalline solid that is insoluble in water but soluble in organic solvents such as benzene, ether, and chloroform.

Scientific Research Applications

Therapeutic Potential

Clinical Trials for Psychiatric Conditions : Studies have shown psilocybin's promise as a treatment for obsessive-compulsive disorder, alcohol and tobacco addiction, major depressive disorder, and depression in terminally ill cancer patients. These investigations suggest psilocybin's potential to address a range of psychiatric conditions, highlighting the therapeutic applications of similar compounds like O-Benzyl Psilocin (Geiger Ha, Wurst Mg, Daniels Rn, 2018).

Bioproduction of Psilocybin : Research into the development of a biosynthetic production platform for psilocybin in Escherichia coli suggests advancements towards the industrial production of psilocybin for clinical trials, indicating the broader biotechnological applications of psilocybin and related compounds (Alexandra M. Adams et al., 2019).

Scientific Insights

Psychedelic Effects and Serotonin Receptors : The psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels, providing a mechanistic understanding of its psychotropic effects. This relationship underscores the importance of serotonin receptors in mediating the effects of psychedelic substances, which could extend to O-Benzyl Psilocin (M. Madsen et al., 2019).

Safety And Hazards

O-Benzyl Psilocin should be handled with care. Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Avoid exposure - obtain special instructions before use. Provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Psilocybin has shown therapeutic benefits for the treatment of numerous psychiatric conditions. Despite positive clinical end points targeting depression and anxiety, the mechanism(s) that may be responsible for the antidepressant effects of psilocybin remain contested . Future research directions for psilocybin-based therapies are being explored .

properties

IUPAC Name

N,N-dimethyl-2-(4-phenylmethoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-21(2)12-11-16-13-20-17-9-6-10-18(19(16)17)22-14-15-7-4-3-5-8-15/h3-10,13,20H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHERKDDDEMCCCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60543983
Record name 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzyl Psilocin

CAS RN

28383-23-5
Record name 2-[4-(Benzyloxy)-1H-indol-3-yl]-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60543983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.